molecular formula C5H6F3NO B1604662 3-(2,2,2-Trifluoroethoxy)propanenitrile CAS No. 272128-06-0

3-(2,2,2-Trifluoroethoxy)propanenitrile

Cat. No.: B1604662
CAS No.: 272128-06-0
M. Wt: 153.1 g/mol
InChI Key: QGICCSXJVXICAY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-(2,2,2-Trifluoroethoxy)propanenitrile, also known as FEON, is the lithium metal anode in high-energy density Li|NCM batteries . The lithium metal anode plays a crucial role in the battery’s performance, influencing its energy density and cycling stability .

Mode of Action

FEON interacts with the lithium metal anode by forming a solid electrolyte interphase . This interphase is enriched with organic components and LiF, which is proposed to result from FEON decomposition . The formation of this interphase is crucial for the improved cycling performance of the lithium metal anode .

Biochemical Pathways

The biochemical pathway involved in the action of FEON is the formation of the solid electrolyte interphase on the lithium metal anode . This process involves the decomposition of FEON, resulting in the enrichment of the interphase with organic components and LiF . The formation of this interphase affects the overall performance of the Li|NCM battery .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of FEON, we can discuss its behavior in the battery system. FEON exhibits high oxidative stability, low volatility, and non-flammability . These properties contribute to its effectiveness as an electrolyte solvent in high-energy density Li|NCM batteries .

Result of Action

The result of FEON’s action is the improved cycling performance of both the lithium metal anode and the 4.4 V high-voltage NCM cathode in Li|NCM batteries . This improvement is attributed to the formation of the solid electrolyte interphase on the lithium metal anode .

Action Environment

The action of FEON is influenced by the environment within the battery system. The formation of the solid electrolyte interphase and the resulting improvements in battery performance are dependent on the conditions within the battery, including the concentration of the electrolyte

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)propanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)propanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trifluoroethoxy group and a nitrile group, which imparts high oxidative stability, low volatility, and non-flammability. These properties make it particularly valuable in applications requiring robust and stable compounds .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)4-10-3-1-2-9/h1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGICCSXJVXICAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640971
Record name 3-(2,2,2-Trifluoroethoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272128-06-0
Record name 3-(2,2,2-Trifluoroethoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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